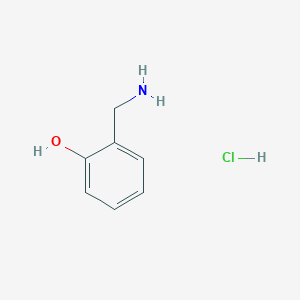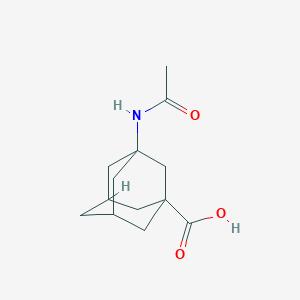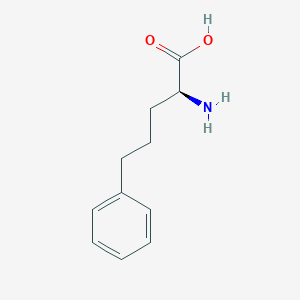
2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride” is a chemical compound with the molecular weight of 183.64 . The IUPAC name for this compound is 2-amino-1-indanone hydrochloride .
Molecular Structure Analysis
The molecular structure of “2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride” consists of a nine-membered carbon ring with an attached amino group and a carbonyl group . The InChI code for this compound is 1S/C9H9NO.ClH/c10-8-5-9(11)7-4-2-1-3-6(7)8;/h1-4,8H,5,10H2;1H .Physical And Chemical Properties Analysis
“2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride” is a solid at room temperature . It has a melting point of 235-240°C .Applications De Recherche Scientifique
Antibacterial and Antifungal Studies
The compound has been used in the synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, which have shown significant antibacterial and antifungal properties . These derivatives have been tested against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Anticancer Studies
2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) inhibitors have been designed and synthesized using this compound . One of the representative compounds, 7f, bound with DDR1 with a Kd value of 5.9 nM and suppressed the kinase activity with an half-maximal (50%) inhibitory concentration value of 14.9 nM. This compound potently inhibited collagen-induced DDR1 signaling and epithelial−mesenchymal transition, dose-dependently suppressed colony formation of pancreatic cancer cells, and exhibited promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Anti-inflammatory Studies
Compounds containing a 2,3-dihydro-1H-inden-1-one structure, such as 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride, have been found to exhibit anti-inflammatory properties .
Antioxidant Studies
These compounds have also been found to exhibit antioxidant properties .
Anti-Alzheimer’s Disease Studies
Research has shown that these compounds can exhibit properties that can be used in the treatment of Alzheimer’s disease .
Antiviral Studies
Indole derivatives, which include 2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride, have been used in the synthesis of novel indolyl and oxochromenyl xanthenone derivatives, which have shown potential as anti-HIV-1 agents .
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit kinases and act as dual PDE4/AChE inhibitors , which play crucial roles in various cellular processes.
Mode of Action
Based on its structural similarity to other indenone derivatives, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the activity of the target proteins .
Biochemical Pathways
If it acts as a kinase inhibitor or a pde4/ache inhibitor like its analogs, it could potentially affect signal transduction pathways and neurotransmission .
Result of Action
Similar compounds have shown antibacterial and antifungal properties , suggesting that this compound might also exhibit antimicrobial activity.
Propriétés
IUPAC Name |
2-amino-2,3-dihydroinden-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8H,5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORFTSYQWUGEFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2,3-dihydro-1H-inden-1-one hydrochloride | |
CAS RN |
6941-16-8 |
Source


|
| Record name | 6941-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



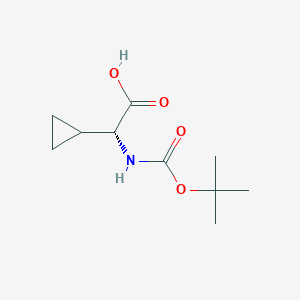
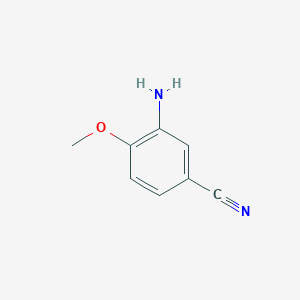
![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)

